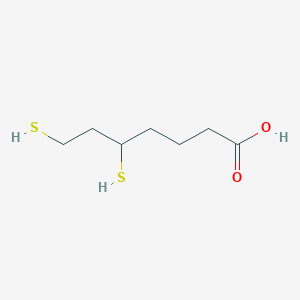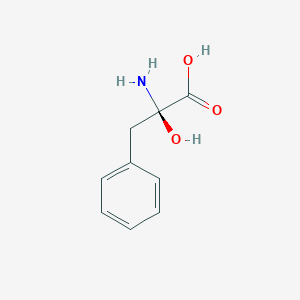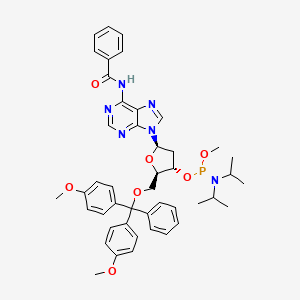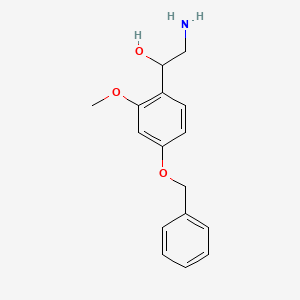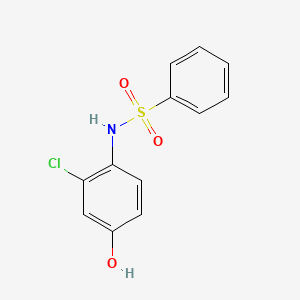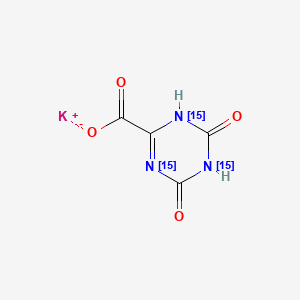
potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate, also known as potassium oxonate, is a chemical compound with the molecular formula C4H2KN3O4. It is a white crystalline powder that is soluble in hot water. This compound is known for its role as a uricase inhibitor and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate can be synthesized through the reaction of oxonic acid with potassium carbonate. The reaction typically involves dissolving oxonic acid in water and then adding potassium carbonate. The mixture is then heated and stirred until the reaction is complete. The product is obtained by crystallization and drying .
Industrial Production Methods
In industrial settings, the production of potassium oxonate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound typically occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role as a uricase inhibitor, which has implications in the treatment of gout and hyperuricemia.
Medicine: It is a component of certain chemotherapy regimens, where it helps to reduce the gastrointestinal toxicity of fluorouracil.
Industry: The compound is used in the production of certain pharmaceuticals and as a catalyst in chemical manufacturing processes
Mechanism of Action
The primary mechanism of action of potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate is its inhibition of uricase, an enzyme involved in the oxidation of uric acid to allantoin. By inhibiting uricase, the compound reduces the breakdown of uric acid, which can help manage conditions like gout. Additionally, in chemotherapy, it inhibits the phosphorylation of fluorouracil, thereby reducing its gastrointestinal toxicity without compromising its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
- Allantoxanic acid potassium salt
- Potassium 4,6-dihydroxy-1,3,5-triazine-2-carboxylate
- Potassium s-triazine-2,4-dione-6-carboxylate
Uniqueness
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate is unique due to its specific inhibitory action on uricase and its role in reducing the toxicity of fluorouracil in chemotherapy. This dual functionality makes it particularly valuable in both medical and industrial applications .
Properties
Molecular Formula |
C4H2KN3O4 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1/i5+1,6+1,7+1; |
InChI Key |
IAPCTXZQXAVYNG-RYBQTAQPSA-M |
Isomeric SMILES |
C1(=[15N]C(=O)[15NH]C(=O)[15NH]1)C(=O)[O-].[K+] |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


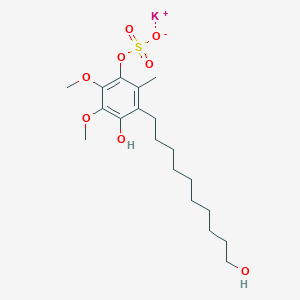
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
